1-(1H-pyrazol-1-yl)propan-2-amine
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Overview
Description
1-(1H-pyrazol-1-yl)propan-2-amine is a heterocyclic compound with the molecular formula C6H11N3 It is characterized by the presence of a pyrazole ring attached to a propan-2-amine group
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Pyrazole derivatives are known to have a variety of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-pyrazol-1-yl)propan-2-amine typically involves the reaction of pyrazole with 2-bromo-1-propanamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(1H-pyrazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine: Similar structure but with methyl groups on the pyrazole ring.
1-phenyl-2-(1H-pyrazol-1-yl)ethanamine: Contains a phenyl group instead of a propan-2-amine group.
2,2-Dimethyl-1-pyrazol-1-ylmethyl-propylamine: Contains a dimethyl group on the pyrazole ring
Uniqueness
1-(1H-pyrazol-1-yl)propan-2-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
IUPAC Name |
1-pyrazol-1-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-6(7)5-9-4-2-3-8-9/h2-4,6H,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVUXGHAXNILPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-15-7 |
Source
|
Record name | 1-(1H-pyrazol-1-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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